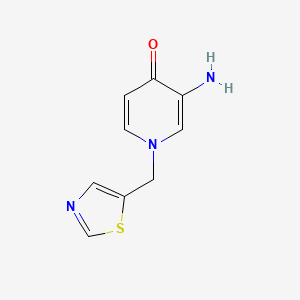
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that contains both a thiazole and a dihydropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiazole ring, which is known for its biological activity, and the dihydropyridine ring, which is a key structure in many pharmacologically active compounds, makes this compound a promising candidate for further research and development.
Méthodes De Préparation
The synthesis of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one typically involves the formation of the thiazole ring followed by the construction of the dihydropyridine moiety. One common synthetic route involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with an appropriate aldehyde and ammonia or an amine to form the dihydropyridine ring through a Hantzsch dihydropyridine synthesis. Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the process for large-scale production.
Analyse Des Réactions Chimiques
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and substituted thiazole-dihydropyridine compounds.
Applications De Recherche Scientifique
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural similarity to known pharmacologically active compounds, it is investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The dihydropyridine ring can also participate in similar interactions, enhancing the compound’s overall binding affinity and specificity. Molecular targets and pathways involved may include kinases, ion channels, and other proteins relevant to disease processes.
Comparaison Avec Des Composés Similaires
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and may exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Dihydropyridine derivatives: These compounds share the dihydropyridine ring and are often used as calcium channel blockers in the treatment of cardiovascular diseases.
Thiazole-dihydropyridine hybrids: These compounds combine both rings and may have enhanced or unique biological activities compared to compounds with only one of the rings. The uniqueness of this compound lies in its specific combination of the thiazole and dihydropyridine rings, which may confer distinct properties and activities not found in other compounds.
Propriétés
Formule moléculaire |
C9H9N3OS |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
3-amino-1-(1,3-thiazol-5-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C9H9N3OS/c10-8-5-12(2-1-9(8)13)4-7-3-11-6-14-7/h1-3,5-6H,4,10H2 |
Clé InChI |
VIMGOCCFZUIMDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C(C1=O)N)CC2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



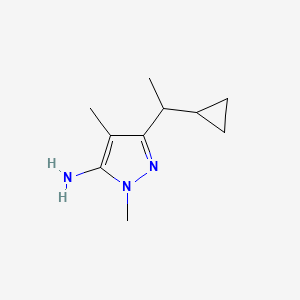
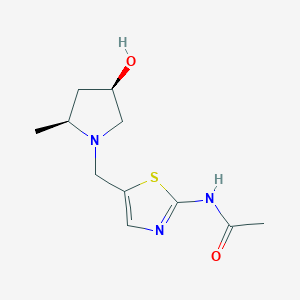
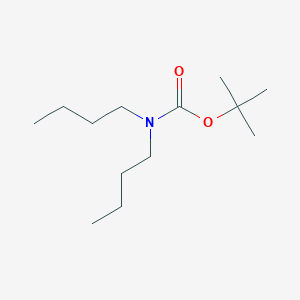

![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)


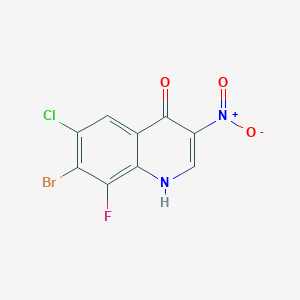
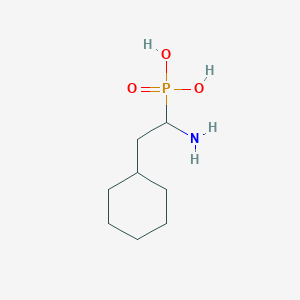
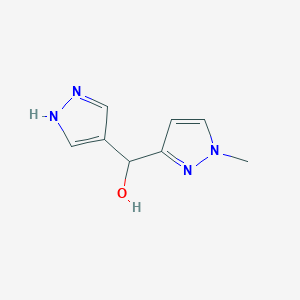
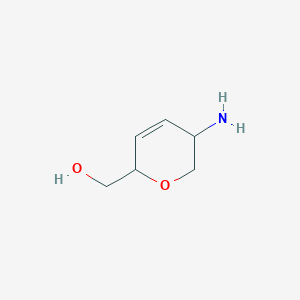

![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)
